molecular formula C13H14N4O2 B11105378 3'-Amino-5'-methyl-4',7'-dihydrospiro[1,3-dioxolane-2,1'-isoindole]-3a',7a'-dicarbonitrile

3'-Amino-5'-methyl-4',7'-dihydrospiro[1,3-dioxolane-2,1'-isoindole]-3a',7a'-dicarbonitrile

Cat. No.: B11105378
M. Wt: 258.28 g/mol
InChI Key: VOVRHYJXRBXJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarbonitrile precursor and an amine.

    Spirocyclization: The spiro structure is introduced by reacting the isoindole intermediate with a dioxolane derivative under acidic or basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reactions are often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and dicarbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, its spiro structure may enable it to interact with enzymes and receptors in a unique manner, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-4H-1,2,4-triazole: A compound with similar functional groups but lacking the spiro structure.

    3-Amino-5-mercapto-1,2,4-triazole: Contains an amino group and a mercapto group, with different reactivity compared to the dicarbonitrile groups.

    3-Amino-5-methyl-1,2,4-triazole: Similar in having an amino and methyl group but differs in the overall structure and reactivity.

Uniqueness

3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3'-amino-5'-methylspiro[1,3-dioxolane-2,1'-4,7-dihydroisoindole]-3'a,7'a-dicarbonitrile

InChI

InChI=1S/C13H14N4O2/c1-9-2-3-12(8-15)11(6-9,7-14)10(16)17-13(12)18-4-5-19-13/h2H,3-6H2,1H3,(H2,16,17)

InChI Key

VOVRHYJXRBXJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(C(C1)(C(=NC23OCCO3)N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.